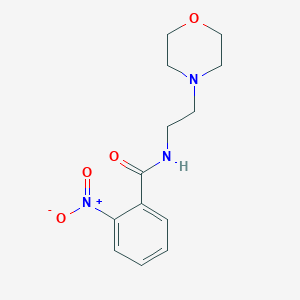

N-(2-morpholin-4-ylethyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c17-13(11-3-1-2-4-12(11)16(18)19)14-5-6-15-7-9-20-10-8-15/h1-4H,5-10H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHWVQCYJDQNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Morpholin 4 Ylethyl 2 Nitrobenzamide

Retrosynthetic Analysis of N-(2-morpholin-4-ylethyl)-2-nitrobenzamide

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify viable starting materials. The most apparent disconnection is at the amide C-N bond, which is a common and reliable bond-forming transformation. This cleavage reveals two primary precursors: an activated derivative of 2-nitrobenzoic acid and 4-(2-aminoethyl)morpholine (B49859). This approach simplifies the synthesis to a straightforward coupling reaction between an acyl donor and a nucleophilic amine.

Figure 1: Retrosynthetic Disconnection of this compound

This strategy is advantageous due to the commercial availability and relative stability of the precursors. The core challenge of the synthesis then becomes the efficient formation of the amide bond under conditions that are compatible with the functional groups present in the precursors, namely the nitro group and the morpholine (B109124) ring.

Precursor Synthesis and Intermediate Preparation for this compound

2-Nitrobenzoic Acid: This precursor is typically synthesized through the oxidation of 2-nitrotoluene. Various oxidizing agents can be employed for this transformation, with potassium permanganate (B83412) being a common choice. The reaction is generally robust and provides the desired carboxylic acid in good yield.

4-(2-Aminoethyl)morpholine: The synthesis of 4-(2-aminoethyl)morpholine can be achieved through several routes. One common method involves the reaction of morpholine with 2-chloroethanol (B45725) to form 2-(morpholino)ethanol, followed by conversion of the hydroxyl group to a leaving group (e.g., a tosylate or chloride) and subsequent reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent. Alternatively, direct alkylation of morpholine with a suitable 2-aminoethyl halide or its equivalent can be employed.

For the direct synthesis of this compound, 2-nitrobenzoic acid needs to be activated to facilitate the amide bond formation. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride, 2-nitrobenzoyl chloride. This is typically achieved by reacting 2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by the primary amine of 4-(2-aminoethyl)morpholine.

Direct Synthesis Approaches for this compound

The direct synthesis of this compound primarily relies on the coupling of the two key precursors identified in the retrosynthetic analysis.

The reaction between 2-nitrobenzoyl chloride and 4-(2-aminoethyl)morpholine is a classic example of the Schotten-Baumann reaction. mdpi.com This method involves the addition of the acyl chloride to the amine in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.com The choice of solvent and base is crucial for the success of this reaction. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used. mdpi.comreddit.com The base can be an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or diisopropylethylamine. mdpi.comreddit.com The reaction is typically carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. reddit.com

An alternative to the use of acyl chlorides is the direct coupling of the carboxylic acid with the amine using a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like diisopropylethylamine (DIPEA) can facilitate the amide bond formation. nih.gov This method is often milder than the acyl chloride route and can be advantageous when dealing with sensitive substrates. nih.gov

The optimization of the reaction conditions is critical for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve the desired outcome.

Table 1: Parameters for Optimization of Amide Coupling Reactions

| Parameter | Variation | Rationale |

| Solvent | Aprotic (DCM, THF, DMF) vs. Protic (Water, Ethanol) | The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred for acyl chloride reactions to prevent hydrolysis. reddit.com |

| Base | Organic (Triethylamine, DIPEA) vs. Inorganic (NaOH, K2CO3) | The base neutralizes the acidic byproduct. Organic bases are often used in anhydrous conditions, while inorganic bases are suitable for biphasic Schotten-Baumann conditions. mdpi.comreddit.com |

| Temperature | -10 °C to Room Temperature | Lower temperatures can help to control the reaction's exothermicity and reduce the formation of byproducts. reddit.com |

| Stoichiometry | Equimolar vs. Excess of one reactant | Using a slight excess of the amine can help to drive the reaction to completion. |

| Coupling Agent (for carboxylic acid coupling) | EDC, DCC, HATU | Different coupling agents have varying efficiencies and compatibilities with different substrates. nih.govfishersci.co.uk |

Systematic variation of these parameters, often guided by techniques such as Design of Experiments (DoE), can lead to the identification of the optimal conditions for the synthesis. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential for determining the reaction endpoint and assessing the formation of the desired product. mdpi.com

Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. mdpi.comresearchgate.net This approach can lead to higher yields, shorter reaction times, and reduced waste. mdpi.com

The mechanosynthesis of benzamide (B126) analogues has been successfully demonstrated. For instance, the reaction of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride has been achieved in a shaker ball mill, yielding the corresponding amide in high yield without the need for a solvent. mdpi.comresearchgate.net This suggests that a similar mechanochemical approach could be viable for the synthesis of this compound and its analogues. The solid reactants, 2-nitrobenzoyl chloride and 4-(2-aminoethyl)morpholine, could be milled together, potentially with a solid base, to afford the desired product. This solvent-free method offers a greener and potentially more scalable route for the synthesis of this class of compounds.

Derivatization Strategies for this compound Analogues

The modular nature of the synthesis of this compound allows for the straightforward generation of a library of analogues through derivatization of the core structure. These modifications can be introduced by utilizing different building blocks in the synthetic scheme.

Table 2: Potential Derivatization Strategies

| Moiety to be Modified | Potential Modifications | Synthetic Approach |

| 2-Nitrobenzoyl Ring | - Substitution with other electron-withdrawing or electron-donating groups at various positions. - Replacement of the phenyl ring with other aromatic or heteroaromatic systems. | - Use of substituted nitrobenzoic acids or other aromatic carboxylic acids in the amide coupling reaction. |

| Ethyl Linker | - Variation of the chain length (e.g., propyl, butyl). - Introduction of branching or unsaturation. | - Synthesis and use of homologous aminoalkyl morpholines. |

| Morpholine Ring | - Replacement with other cyclic amines (e.g., piperidine, piperazine). - Introduction of substituents on the morpholine ring. | - Use of different aminoalkyl cyclic amines in the coupling reaction. - Synthesis of substituted morpholine precursors. uobaghdad.edu.iq |

These derivatization strategies allow for a systematic exploration of the structure-activity relationship of this class of compounds. The synthesis of such analogues would follow the same fundamental amide bond-forming principles outlined in the previous sections, with the primary difference being the choice of starting materials.

Structural Modifications on the Benzamide Ring

The benzamide ring of this compound is amenable to a variety of structural modifications, primarily centered around the nitro group and the aromatic ring itself.

One of the most significant transformations is the reduction of the nitro group . This reaction converts the electron-withdrawing nitro group into a versatile amino group, profoundly altering the electronic properties and reactivity of the aromatic ring. The resulting N-(2-morpholin-4-ylethyl)-2-aminobenzamide becomes more susceptible to electrophilic aromatic substitution and allows for a range of subsequent functionalizations.

Common reagents for the reduction of aromatic nitro groups include:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metal-acid systems (e.g., Fe/HCl, Sn/HCl)

Transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265), hydrazine)

The newly formed amino group can then undergo a variety of reactions, such as:

Diazotization: Treatment with nitrous acid (HONO) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Another powerful strategy for modifying the benzamide ring is through directed ortho-metalation (DoM) . The amide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position (C3) by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with various electrophiles to introduce new substituents with high regioselectivity.

| Electrophile | Introduced Substituent |

| D₂O | -D |

| MeI | -CH₃ |

| CO₂ | -COOH |

| DMF | -CHO |

| I₂ | -I |

It is important to note that the presence of the nitro group might complicate DoM due to its electrophilic nature. Therefore, this strategy is more effectively applied after the reduction of the nitro group to an amino group, which can also act as a DMG.

Nucleophilic aromatic substitution (SNA r) on the benzamide ring is also a theoretical possibility, although it would require the presence of a suitable leaving group, which is absent in the parent molecule. However, if a derivative with a leaving group (e.g., a halogen) ortho or para to the nitro group were synthesized, the nitro group's strong electron-withdrawing nature would activate the ring towards nucleophilic attack.

Transformations of the Morpholine-Ethyl Side Chain

The morpholine-ethyl side chain offers several sites for chemical transformation, including the morpholine nitrogen and the adjacent methylene (B1212753) groups.

N-Oxidation: The tertiary amine of the morpholine ring can be oxidized to its corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the steric and electronic properties of the side chain. N-oxides are also useful as intermediates in various synthetic transformations.

N-Dealkylation: The ethyl group attached to the morpholine nitrogen can be cleaved through N-dealkylation reactions. This would result in the formation of N-(2-aminoethyl)-2-nitrobenzamide and a two-carbon fragment. Common methods for N-dealkylation include the use of chloroformates (e.g., von Braun reaction) or photoredox catalysis.

Functionalization of the α-Carbon: The carbon atoms alpha to the morpholine nitrogen are susceptible to functionalization. One approach involves the formation of an iminium ion intermediate, which can then be attacked by nucleophiles. This can be achieved through various oxidative methods.

| Transformation | Reagents | Product |

| N-Oxidation | H₂O₂ or m-CPBA | N-(2-(4-oxido-4-morpholinyl)ethyl)-2-nitrobenzamide |

| N-Dealkylation | e.g., α-Chloroethyl chloroformate (ACE-Cl) | N-(2-aminoethyl)-2-nitrobenzamide |

| α-Functionalization | e.g., Oxidative methods followed by nucleophilic attack | α-Substituted morpholine derivative |

Regioselective Functionalization Techniques

Regioselectivity is a key consideration when planning the functionalization of this compound, given the multiple potential reaction sites.

As previously mentioned, directed ortho-metalation (DoM) is a premier technique for achieving regioselective functionalization of the benzamide ring. The amide group directs deprotonation specifically to the ortho position, allowing for the introduction of a wide array of electrophiles at this site. The choice of the directed metalation group (the primary amide after potential modification, or the amino group after reduction of the nitro group) and the reaction conditions are crucial for achieving high regioselectivity.

For the morpholine-ethyl side chain, regioselectivity is inherently dictated by the reactivity of the functional groups present.

N-Oxidation will exclusively occur at the morpholine nitrogen, as it is the most nucleophilic and basic site in the side chain.

N-Dealkylation will target the N-ethyl bond.

α-Functionalization will occur on the carbon atoms adjacent to the morpholine nitrogen.

In the context of the entire molecule, chemoselectivity also plays a critical role. For instance, when performing a reduction, careful selection of reagents is necessary to selectively reduce the nitro group without affecting the amide functionality. Catalytic hydrogenation is generally effective for this purpose. Conversely, harsher reducing agents like lithium aluminum hydride could potentially reduce both the nitro group and the amide.

Advanced Structural Elucidation of N 2 Morpholin 4 Ylethyl 2 Nitrobenzamide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for N-(2-morpholin-4-ylethyl)-2-nitrobenzamide is not widely published, the expected characteristic absorption bands can be predicted based on its distinct structural components: the 2-nitrobenzamide (B184338) group and the N-ethylmorpholine substituent.

The key functional groups and their expected vibrational frequencies are:

Amide Group: The secondary amide group (-CONH-) will exhibit a strong C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration is expected to appear as a sharp band around 3300 cm⁻¹. The N-H bending vibration usually occurs in the 1550-1640 cm⁻¹ region.

Nitro Group: The aromatic nitro group (-NO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range.

Morpholine (B109124) Ring: The morpholine moiety will show characteristic C-O-C asymmetric stretching vibrations, usually around 1115 cm⁻¹. The C-N stretching of the tertiary amine within the ring and connecting to the ethyl group will appear in the 1000-1250 cm⁻¹ region.

Aromatic Ring: The benzene (B151609) ring will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations at various frequencies between 1450-1600 cm⁻¹. Out-of-plane C-H bending vibrations for the ortho-disubstituted ring are expected in the 735-770 cm⁻¹ range.

Aliphatic Chains: The ethyl linker and morpholine ring will show aliphatic C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

These expected frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | ~3300 |

| Aromatic (C-H) | Stretching | >3000 |

| Aliphatic (C-H) | Stretching | 2800-3000 |

| Amide (C=O) | Stretching | 1630-1680 |

| Amide (N-H) | Bending | 1550-1640 |

| Aromatic (C=C) | In-ring Stretching | 1450-1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 |

| Morpholine (C-O-C) | Asymmetric Stretching | ~1115 |

| Amine/Amide (C-N) | Stretching | 1000-1250 |

| Aromatic (C-H) | Out-of-plane Bending (ortho) | 735-770 |

X-ray Crystallography of this compound or Closely Related Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As the crystal structure for this compound is not publicly available, this section will discuss the crystallographic analysis of closely related 2-nitrobenzamide derivatives to infer structural properties.

Single Crystal Growth Techniques

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For benzamide (B126) derivatives, several common techniques are employed. nih.gov The most prevalent method is slow evaporation of a saturated solution. ej-eng.org Solvents such as ethanol, or solvent mixtures like ethyl acetate (B1210297) and methanol (B129727), have been successfully used to grow single crystals of related benzamide compounds. ej-eng.org Another common technique is slow cooling of a saturated solution, which can promote the formation of well-ordered crystals. Recrystallization from a suitable solvent, such as ethanol, is also a standard procedure to obtain crystals suitable for X-ray analysis. nih.gov For some compounds, crystals can be grown by the slow diffusion of a non-solvent into a solution of the compound, gradually reducing its solubility and inducing crystallization.

Crystal Structure Determination and Refinement

The determination of a crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This process was used to elucidate the structure of 2-nitro-N-(4-nitrophenyl)benzamide, a related derivative. tubitak.gov.tr

The structure was solved using direct methods and refined by a full-matrix least-squares technique against F². tubitak.gov.tr This computational process refines atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. In the refinement of related structures, non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are positioned geometrically and refined using a riding model. tubitak.gov.tr

The crystallographic data for the closely related compound, 2-nitro-N-(4-nitrophenyl)benzamide, provides insight into the likely packing and unit cell characteristics of such molecules. researchgate.net

| Parameter | 2-nitro-N-(4-nitrophenyl)benzamide researchgate.net |

| Empirical formula | C₁₃H₉N₃O₅ |

| Formula weight | 287.23 |

| Crystal system | Orthorhombic |

| Space group | P 2₁2₁2₁ |

| a (Å) | 8.9443(10) |

| b (Å) | 9.7147(11) |

| c (Å) | 13.8016(16) |

| Volume (ų) | 1199.2(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.591 |

Conformational Analysis and Intermolecular Interactions in the Solid State

The solid-state structure of nitrobenzamide derivatives reveals important details about their molecular conformation and the non-covalent interactions that stabilize the crystal lattice. In the case of 2-nitro-N-(2-nitrophenyl)benzamide, the central amide moiety is nearly planar. nih.gov A significant conformational feature of these molecules is the twist between the aromatic rings and the central amide plane. nih.gov For instance, in 2-nitro-N-(2-nitrophenyl)benzamide, the dihedral angles between the amide plane and the C-bonded and N-bonded benzene rings are 71.76° and 24.29°, respectively. nih.gov This non-planar conformation is a result of minimizing steric hindrance between the substituents.

The orientation of the nitro group is also a key conformational parameter. In 2-nitro-N-(4-nitrophenyl)benzamide, the nitro groups are twisted with respect to their attached phenyl rings, with dihedral angles of 1.97° and 15.73°. researchgate.net

Pre Clinical Biological Activity and Mechanistic Investigations of N 2 Morpholin 4 Ylethyl 2 Nitrobenzamide

In Vitro Screening Methodologies for N-(2-morpholin-4-ylethyl)-2-nitrobenzamide

The initial assessment of this compound involves a variety of in vitro screening methods to identify its biological targets. Given its structural features—a nitroaromatic system and a morpholine (B109124) ring—screening panels are typically designed to test for activity against targets where these motifs are known to be active. This includes assays for antimicrobial activity, particularly against pathogens where nitro compounds are effective, and screens against a range of human enzymes and receptors where morpholine-containing molecules have shown activity. High-throughput screening (HTS) campaigns may be employed, utilizing biochemical or cell-based assays to rapidly test the compound against large libraries of biological targets to identify primary hits for further investigation.

Activity in Pre-clinical Models: Underlying Molecular Mechanisms

Based on the in vitro profile, the underlying molecular mechanisms of this compound can be predicted and then verified in pre-clinical models.

If acting as a DprE1 inhibitor: In a preclinical mouse model of tuberculosis, the compound's molecular mechanism would involve the direct inhibition of DprE1 within the mycobacteria infecting the host. This would lead to the disruption of cell wall integrity, preventing bacterial replication and ultimately reducing the bacterial load in organs like the lungs and spleen.

If acting as a CNS-targeted agent (e.g., D2/SERT modulator): In rodent behavioral models relevant to psychosis or depression, the compound would exert its effects by modulating neurotransmitter signaling in specific brain circuits. For instance, as a D2 receptor antagonist, it would block dopamine (B1211576) signaling in the mesolimbic pathway. As a SERT inhibitor, it would increase synaptic serotonin (B10506) levels in brain regions such as the hippocampus and prefrontal cortex.

The validation of these mechanisms in vivo involves pharmacokinetic/pharmacodynamic (PK/PD) studies to ensure the compound reaches the target tissue at sufficient concentrations, and ex vivo analyses to confirm target engagement in the model system.

Antimycobacterial Activity and Resistance Mechanism Studies in Mycobacterium tuberculosis Models

Direct studies detailing the antimycobacterial activity of this compound against Mycobacterium tuberculosis have not been identified in publicly accessible scientific literature. However, the broader class of nitro-containing compounds, including various benzamide (B126) derivatives, has emerged as a significant area of research in the quest for new anti-tuberculosis agents. nih.gov

Nitro-containing compounds often act as prodrugs that require reductive activation within the mycobacterial cell to exert their effect. nih.gov This activation is frequently mediated by specific enzymes, such as the deazaflavin-dependent nitroreductase (Ddn). nih.gov The resulting reactive nitrogen species can interfere with essential cellular processes, including cell wall biosynthesis and respiration. nih.gov

For instance, a family of N-alkyl nitrobenzamides has demonstrated promising antitubercular activities, with some derivatives exhibiting potent effects against M. tuberculosis. mdpi.com The proposed mechanism for some of these related compounds involves the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com Resistance to such compounds can arise from mutations in the genes encoding the activating enzymes or the target protein. nih.gov

It is important to note that without direct experimental data, the specific activity and mechanism of action for this compound against M. tuberculosis remain speculative.

Anticancer Activity in Established Cancer Cell Lines (e.g., A549, MCF-7, K562)

There is a lack of specific published data on the anticancer activity of this compound in the commonly studied cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and K562 (chronic myelogenous leukemia).

However, the general class of nitroaromatic compounds has been explored for potential anticancer properties. google.com The presence of a nitro group can contribute to the biological activity of a molecule, sometimes through mechanisms that are activated under the hypoxic conditions often found in solid tumors. google.com Additionally, the morpholine moiety is a common feature in many biologically active compounds, often included to improve physicochemical properties such as solubility and to potentially interact with biological targets. mdpi.com

For example, studies on other nitro-containing compounds, such as certain nitroquinolone fused acylhydrazones, have shown cytotoxic effects against A549 and MCF-7 cell lines. google.com The mechanisms of action for such compounds can be varied, including the induction of apoptosis and cell cycle arrest. google.commdpi.com

Without direct experimental evaluation, the potential anticancer efficacy and the specific cellular and molecular targets of this compound in these cancer cell lines remain unknown.

Other Pharmacological Activities (e.g., Anti-inflammatory, Neuro-modulatory) in In Vitro Systems

However, compounds containing the benzamide and morpholine scaffolds have been investigated for a wide range of pharmacological effects. The nitro group, in various chemical contexts, has also been associated with anti-inflammatory properties. mdpi.com For instance, certain novel carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potential. jocpr.com

In the context of neuro-modulatory activity, various benzamide derivatives have been designed and synthesized to target specific receptors and enzymes in the central nervous system. mdpi.com For example, some compounds are investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. google.com

The potential for this compound to exhibit anti-inflammatory or neuro-modulatory effects would need to be determined through dedicated in vitro screening and mechanistic studies.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Comprehensive structure-activity relationship (SAR) studies specifically focused on analogues of this compound are not available in the published literature. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Generally, for a molecule like this compound, a systematic SAR investigation would involve modifying its three main structural components:

The 2-nitrobenzoyl group: Modifications could include altering the position of the nitro group on the benzene (B151609) ring, or replacing it with other electron-withdrawing or electron-donating groups. This could influence the compound's electronic properties and its interaction with biological targets.

The ethyl-morpholine side chain: The length of the ethyl linker could be varied, or the morpholine ring could be replaced with other heterocyclic systems (e.g., piperidine, piperazine) to probe the impact on activity and selectivity.

The amide linker: The amide bond itself is a key structural feature, and its orientation and local environment can be critical for biological activity.

By synthesizing and testing a series of such analogues, researchers could elucidate the key structural features required for a desired biological effect and potentially identify compounds with improved therapeutic potential. nih.gov However, at present, such a systematic study for this compound has not been reported.

Analytical Methodologies for N 2 Morpholin 4 Ylethyl 2 Nitrobenzamide in Research Settings

Chromatographic Separation Techniques for N-(2-morpholin-4-ylethyl)-2-nitrobenzamide

Chromatography is a cornerstone for the separation, identification, and quantification of this compound, ensuring its purity and concentration are accurately determined.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to its high resolution and sensitivity. Method development for this non-volatile and polar compound typically involves reversed-phase chromatography.

A suitable HPLC method would likely employ a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would be a mixture of an aqueous buffer (such as formic acid in water to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). An isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks and quantification. For more complex mixtures or impurity profiling, a gradient elution, with a changing solvent composition over time, would be more appropriate.

Detection is commonly achieved using a UV detector, as the nitrobenzamide structure contains a chromophore that absorbs UV light. A wavelength of around 320 nm would be a probable choice for sensitive detection, based on data from similar nitro-containing compounds. Quantification is performed by creating a calibration curve with standards of known concentrations and comparing the peak area of the analyte to this curve.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 320 nm |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

This table presents a hypothetical but typical set of starting parameters for HPLC method development.

The applicability of Gas Chromatography (GC) for the analysis of this compound is questionable and would require careful investigation. GC is best suited for volatile and thermally stable compounds. Given the molecular weight and the presence of polar functional groups (morpholine, amide, nitro group), this compound is expected to have low volatility.

Furthermore, nitroaromatic compounds can be susceptible to thermal degradation at the high temperatures typically used in GC injectors and columns. This could lead to inaccurate quantification and the appearance of degradation peaks in the chromatogram.

If GC analysis were to be attempted, it would likely require derivatization to increase the compound's volatility and thermal stability. However, HPLC is generally the more direct and suitable technique for a compound of this nature.

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive ways to determine the concentration of this compound in solution.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in a pure solution. The presence of the nitrobenzamide moiety results in strong UV absorbance.

To determine the concentration of a sample, a calibration curve is first established by measuring the absorbance of a series of solutions with known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. The λmax for this compound would need to be determined experimentally but is expected to be in the UV region, potentially around 320 nm as suggested by HPLC detection parameters for similar molecules.

Table 2: Hypothetical UV-Vis Spectrophotometry Parameters

| Parameter | Description |

| Solvent | Methanol or Ethanol |

| Wavelength Scan Range | 200 - 400 nm (to determine λmax) |

| Analytical Wavelength (λmax) | To be determined experimentally (e.g., ~320 nm) |

| Path Length | 1 cm (standard quartz cuvette) |

| Calibration Range | Dependent on molar absorptivity (e.g., 1-20 µg/mL) |

Fluorescence spectroscopy is generally not considered a suitable technique for the quantification of this compound. The nitro group (-NO2) is a well-known and potent fluorescence quencher. Upon absorption of light, the excited state of most nitroaromatic compounds undergoes rapid non-radiative decay, such as intersystem crossing, which prevents the emission of fluorescence. Therefore, this compound is expected to be non-fluorescent or exhibit extremely weak fluorescence, making this method impractical for sensitive quantification.

Mass Spectrometry-Based Detection and Quantification in Complex Biological Matrices (Non-Clinical)

For the detection and quantification of this compound in complex non-clinical biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the compound is first extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extract is then injected into the LC system for separation. The analyte is then ionized, commonly using electrospray ionization (ESI) in positive mode, to form a protonated molecule [M+H]+.

In the mass spectrometer, the precursor ion is selected and fragmented to produce characteristic product ions. The quantification is achieved by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity, minimizing interference from other components in the matrix. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to ensure high accuracy and precision.

Table 3: Prospective LC-MS/MS Parameters for Quantification in Biological Matrices

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | To be determined (Calculated m/z) |

| Product Ions | To be determined via fragmentation experiments |

| Monitored Transition (SRM) | e.g., [M+H]+ → Product Ion 1 (for quantification) |

| Collision Gas | Argon |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction |

LC-MS/MS Method Development for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the trace analysis of small organic molecules like this compound due to its high sensitivity and selectivity. The development of a robust LC-MS/MS method would involve the systematic optimization of both chromatographic and mass spectrometric parameters.

The chromatographic separation would likely be achieved using a reverse-phase high-performance liquid chromatography (RP-HPLC) system. Key parameters to be optimized would include the selection of the analytical column (e.g., a C18 or phenyl-hexyl column), the composition of the mobile phase (typically a mixture of an aqueous solvent with acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency), the flow rate, and the column temperature. The goal of this optimization is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential interferences in the sample matrix.

For the mass spectrometric detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the instrument of choice. This involves the selection of specific precursor-to-product ion transitions for this compound. The precursor ion would typically be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The optimization process would involve infusing a standard solution of the compound into the mass spectrometer to determine the optimal cone voltage and collision energy to produce stable and abundant product ions.

Table 1: Hypothetical Optimized LC-MS/MS Parameters for this compound

| Parameter | Optimized Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [To be determined experimentally] |

| Product Ions (m/z) | [To be determined experimentally] |

| Cone Voltage (V) | [To be determined experimentally] |

| Collision Energy (eV) | [To be determined experimentally] |

Sample Preparation Techniques for Analytical Assays

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the LC-MS/MS instrument. The choice of technique depends on the nature of the sample matrix (e.g., plasma, tissue homogenate, reaction mixture).

For biological matrices, common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile or methanol is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. The choice of extraction solvent is critical and would be optimized based on the polarity and pKa of this compound.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. A cartridge containing a solid sorbent is used to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, mixed-mode cation exchange) would be guided by the chemical properties of the target compound.

For samples from chemical reactions, a simple "dilute and shoot" approach might be sufficient, where the sample is diluted with the mobile phase before injection into the LC-MS/MS system.

Method Validation for Accuracy, Precision, and Sensitivity in Research Use

Once the LC-MS/MS method is developed, it must be validated to ensure that it is reliable and fit for its intended purpose. Method validation is a critical process that establishes the performance characteristics of the analytical method. For research use, the validation would typically assess the following parameters as outlined by international guidelines:

Specificity and Selectivity: This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Linearity and Range: The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. The response should be proportional to the concentration over a defined range. A correlation coefficient (r²) close to 1.000 is desirable.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The accuracy is expressed as the percentage of recovery, and precision is expressed as the relative standard deviation (%RSD).

Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Table 2: Hypothetical Method Validation Data for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Intra-day Precision (%RSD) | ≤ 15% | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% | < 12% |

| Accuracy (% Recovery) | 85-115% | 92-108% |

| Limit of Quantification (LOQ) | - | 0.1 ng/mL |

The successful development and validation of such an analytical method would provide a reliable tool for researchers to accurately quantify this compound in their studies, thereby ensuring the integrity and validity of their scientific findings.

Future Research Directions and Translational Potential Non Clinical

Exploration of Novel and Greener Synthetic Routes for N-(2-morpholin-4-ylethyl)-2-nitrobenzamide

The traditional synthesis of N-substituted benzamides often involves the use of hazardous reagents and solvents. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies for this compound. The principles of green chemistry offer a roadmap for such endeavors, focusing on minimizing waste, reducing energy consumption, and utilizing less toxic substances.

One promising avenue is the exploration of mechanochemistry , a solvent-free approach that uses mechanical force to drive chemical reactions. This technique has been successfully applied to the synthesis of other nitrobenzamide derivatives and could offer a high-yield, environmentally friendly alternative to conventional solution-phase synthesis. Another area of investigation could be the development of one-pot synthesis protocols. These methods, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce waste. Furthermore, the use of biocatalysis , employing enzymes to catalyze the formation of the amide bond, could provide a highly specific and sustainable synthetic route.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Mechanochemistry | Solvent-free, reduced waste, high efficiency | Optimization of milling conditions (frequency, time), scalability |

| One-Pot Synthesis | Increased efficiency, reduced purification steps | Catalyst development, reaction sequence design |

| Biocatalysis | High specificity, mild reaction conditions, sustainability | Enzyme screening and engineering, process optimization |

Design and Synthesis of Advanced this compound Analogues with Tuned Activities

The modular structure of this compound provides a versatile scaffold for the design and synthesis of analogues with potentially enhanced or novel biological activities. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new chemical entities. Modifications can be systematically introduced at three key positions: the nitrobenzamide ring, the morpholine (B109124) ring, and the ethylamine (B1201723) linker.

Table of Potential Analogue Modifications and Their Rationale

| Modification Site | Proposed Changes | Rationale for Investigation |

| Nitrobenzamide Ring | Varying the position and number of nitro groups; substitution with other electron-withdrawing or electron-donating groups (e.g., halogens, methoxy (B1213986) groups). | To modulate electronic properties, which can influence binding affinity and metabolic stability. |

| Morpholine Ring | Substitution on the morpholine ring; replacement with other heterocyclic systems (e.g., piperidine, piperazine). | To alter solubility, lipophilicity, and potential interactions with secondary binding pockets of target proteins. |

| Ethylamine Linker | Varying the length of the alkyl chain; introduction of conformational constraints (e.g., cyclopropane (B1198618) rings). | To optimize the spatial orientation of the terminal groups and improve binding kinetics. |

The synthesis of these analogues will likely employ established methods of amide bond formation and heterocyclic chemistry, with a focus on developing efficient and scalable routes.

Deeper Elucidation of Molecular Mechanisms of Action for this compound

A critical area for future research is the identification and characterization of the molecular targets and signaling pathways modulated by this compound. Both the nitroaromatic and morpholine moieties are known to be present in various bioactive compounds, suggesting a range of potential mechanisms.

Future investigations could employ a variety of modern pharmacological techniques. Affinity chromatography and mass spectrometry-based proteomics could be used to identify binding partners of the compound in cell lysates. Computational docking studies can predict potential interactions with known protein targets, guiding experimental validation. Furthermore, gene expression profiling and phosphoproteomics can provide insights into the downstream signaling pathways affected by the compound. Given that related compounds have shown anti-inflammatory and anti-cancer activities, potential targets could include kinases, transcription factors, or enzymes involved in inflammatory and proliferative pathways.

Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Studies

To thoroughly investigate the biological effects and mechanism of action of this compound and its analogues, the development and utilization of sophisticated in vitro and ex vivo models are essential. These models can provide a more physiologically relevant context than simple cell-based assays.

Examples of Advanced Models for Future Research

| Model Type | Application | Potential Insights |

| 3D Cell Cultures (Spheroids/Organoids) | Mimicking the three-dimensional architecture of tissues. | Evaluation of compound penetration, efficacy in a more complex cellular environment. |

| Co-culture Systems | Studying the interaction between different cell types (e.g., cancer cells and immune cells). | Understanding the immunomodulatory effects of the compound. |

| Precision-Cut Tissue Slices (Ex Vivo) | Maintaining the native tissue architecture and cellular heterogeneity. | Assessment of compound metabolism and efficacy in a more intact biological system. |

| Patient-Derived Xenografts (PDX) - Ex Vivo Cultures | Utilizing tissue from patient tumors. | Evaluating compound efficacy on patient-specific cancer models. |

These advanced models will be invaluable for validating findings from initial cell-based screens and for bridging the gap between in vitro studies and in vivo animal models.

Investigation of this compound in Pre-clinical In Vivo Animal Models for Mechanistic Validation

Following promising in vitro and ex vivo results, the investigation of this compound in pre-clinical in vivo animal models will be a crucial step in validating its therapeutic potential. The choice of animal model will depend on the specific biological activity identified in earlier studies.

For instance, if anti-inflammatory effects are observed, models of acute and chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, could be employed. If anti-cancer activity is detected, xenograft models using human cancer cell lines implanted in immunocompromised mice would be appropriate. In these in vivo studies, key endpoints would include the assessment of disease progression, measurement of relevant biomarkers, and evaluation of the compound's pharmacokinetic and pharmacodynamic properties. These studies will be essential for establishing proof-of-concept and for guiding the future clinical development of this compound or its optimized analogues.

Q & A

Q. What are the recommended methods for synthesizing N-(2-morpholin-4-ylethyl)-2-nitrobenzamide?

- Methodological Answer : Synthesis typically involves coupling 2-nitrobenzoic acid derivatives with morpholine-containing amines. A two-step approach is common:

Acyl chloride formation : React 2-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate 2-nitrobenzoyl chloride.

Amide coupling : React the acyl chloride with 4-(2-aminoethyl)morpholine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions.

Monitor reaction progress via TLC (e.g., silica gel GF₂₅₄ plates, ethyl acetate/hexane mobile phase) . Purify via column chromatography (silica gel, gradient elution).

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of morpholine protons (δ ~3.6–3.8 ppm for N-CH₂-CH₂-O) and nitrobenzamide aromatic protons (δ ~7.5–8.5 ppm).

- IR spectroscopy : Identify key functional groups:

- ν(C=O) at ~1680 cm⁻¹ (amide I band),

- ν(NO₂) at ~1520 cm⁻¹ (asymmetric stretch),

- ν(C-O-C) at ~1120 cm⁻¹ (morpholine ring) .

- UV-Vis : Detect π→π* transitions in the nitrobenzamide moiety (λmax ~270–300 nm) .

Q. What purity assessment methods are suitable for this compound?

- Methodological Answer :

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to detect impurities (Rf ~0.5 for the target compound) .

- HPLC : Employ a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm. Validate linearity (e.g., y = 0.9999x + 0.1393, r = 0.9999) for quantitative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Scenario : Discrepancy between predicted and observed NMR shifts.

- Resolution :

Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between morpholine and nitrobenzamide groups.

Compare experimental IR peaks with computational simulations (e.g., DFT calculations for vibrational modes).

Validate via X-ray crystallography (if crystals are obtainable). Use SHELXL for refinement, leveraging high-resolution data to resolve ambiguities .

Q. What strategies optimize the synthesis yield of this compound?

- Methodological Answer :

- Catalyst screening : Test coupling agents like HATU or EDCI to improve amide bond formation efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, THF) for reaction kinetics.

- Temperature control : Conduct reactions at 0–5°C to minimize side products (e.g., hydrolysis of acyl chloride).

- Scale-up validation : Use continuous flow reactors for reproducibility .

Q. How can researchers investigate the pharmacological mechanisms of this compound?

- Methodological Answer :

- In vitro assays :

Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

Cellular uptake : Use LC-MS to quantify intracellular concentrations in cell lines.

- In vivo models :

- Anticonvulsant activity : Employ pentylenetetrazole (PTZ)-induced seizure models in rodents. Monitor latency to seizure onset and mortality rates, referencing protocols for structurally similar anticonvulsants .

Q. What crystallographic challenges arise when analyzing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.